

Spectroscopic and Spectrometric Profiling of 1,2,3-Octanetriol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Octanetriol

Cat. No.: B038421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **1,2,3-octanetriol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a theoretical fragmentation pattern for Mass Spectrometry (MS). These predictions are based on established principles of chemical structure and spectroscopic theory. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for **1,2,3-octanetriol**. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data for 1,2,3-Octanetriol (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.90	Triplet	3H	-CH ₃ (C8)
~1.25-1.45	Multiplet	6H	-CH ₂ - (C5, C6, C7)
~1.50-1.60	Multiplet	2H	-CH ₂ - (C4)
~3.55-3.65	Multiplet	1H	-CH(OH)- (C3)
~3.70-3.80	Multiplet	1H	-CH(OH)- (C2)
~3.85-3.95	Multiplet	2H	-CH ₂ (OH) (C1)
Variable	Broad Singlet	3H	-OH

Table 2: Predicted ¹³C NMR Data for 1,2,3-Octanetriol (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~14.0	-CH ₃ (C8)
~22.6	-CH ₂ - (C7)
~25.5	-CH ₂ - (C5)
~31.8	-CH ₂ - (C6)
~33.0	-CH ₂ - (C4)
~65.0	-CH ₂ (OH) (C1)
~72.0	-CH(OH)- (C2)
~74.0	-CH(OH)- (C3)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1,2,3-Octanetriol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
2955-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
1050-1150	Strong	C-O stretch (primary and secondary alcohols)

Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

m/z	Proposed Fragment
162	[C ₈ H ₁₈ O ₃] ⁺ (Molecular Ion)
145	[M - H ₂ O] ⁺
131	[M - CH ₂ OH] ⁺
113	[M - CH ₂ OH - H ₂ O] ⁺
103	[C ₅ H ₁₁ O ₂] ⁺
85	[C ₅ H ₁₁ O] ⁺
73	[C ₃ H ₅ O ₂] ⁺
61	[CH(OH)CH ₂ OH] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a triol like **1,2,3-octanetriol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1,2,3-octanetriol**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1,2,3-octanetriol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - Tune and shim the spectrometer to the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **1,2,3-octanetriol**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of neat **1,2,3-octanetriol** directly onto the ATR crystal.
 - Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.
- Instrumentation:
 - Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **1,2,3-octanetriol**.

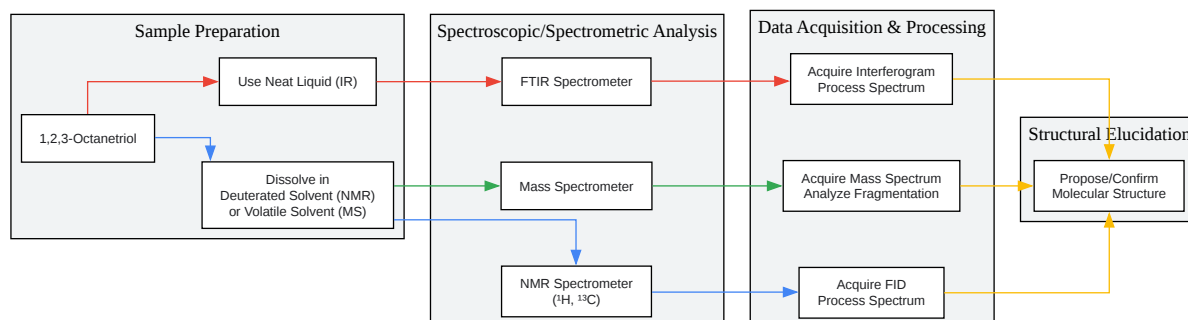
Methodology:

- Sample Introduction:
 - Introduce a dilute solution of **1,2,3-octanetriol** in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation:
 - Use a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. Other ionization techniques such as electrospray ionization (ESI) can also be used, which would result in a more prominent molecular ion peak.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).
 - For EI, a standard electron energy of 70 eV is typically used.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of a chemical compound such as **1,2,3-octanetriol**.

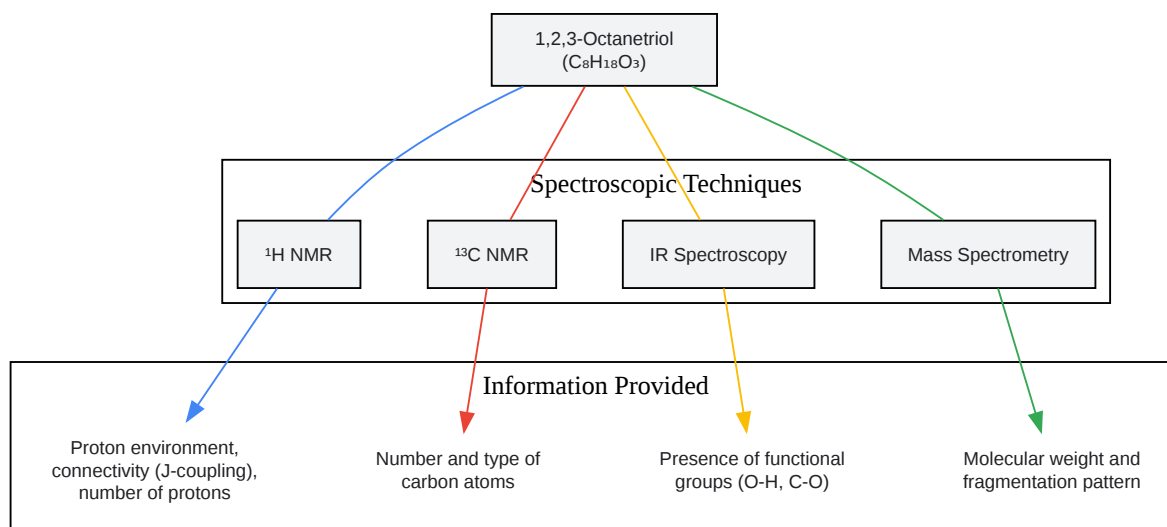


[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1,2,3-octanetriol**.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of **1,2,3-octanetriol**.



[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic data and the structure of **1,2,3-octanetriol**.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Profiling of 1,2,3-Octanetriol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b038421#spectroscopic-data-for-1-2-3-octanetriol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b038421#spectroscopic-data-for-1-2-3-octanetriol-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com